3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.158. The purity is usually 95%.
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Scientific Research Applications
Thermolytic Synthesis
The compound 3-(methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one has been utilized in thermolytic synthesis. A study by Zhulanov, Dmitriev, and Maslivets (2017) demonstrated its role in generating 4-acyl-1-(diphenylmethylidene)-3-(methoxycarbonyl)-1H-pyrazol-1-ium-5-olates, which react with alkenes to produce methyl 3-acyl-7,7-diphenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylates (Zhulanov, Dmitriev, & Maslivets, 2017).
Synthesis of Pyrazoles
Shandala, Ayoub, and Mohammad (1984) conducted research involving the reaction of ethyl β-methoxycrotonate with substituted carbonyl compounds, leading to the formation of 3-substituted 3-pyrazolin-5-ones. This research highlights the utility of methoxymethyl pyrazoles in synthesizing structurally diverse pyrazoles (Shandala, Ayoub, & Mohammad, 1984).
Antiinflammatory and Analgesic Activities
The compound also finds application in the medical field, particularly in developing pharmaceutical agents. A study by Menozzi et al. (1994) showed that methyl 1-aryl-5-(methoxymethyl)-1H-pyrazole-4-carboxylates exhibited strong anti-inflammatory and analgesic activities in animal models, along with moderate antipyretic and in vitro platelet antiaggregating effects (Menozzi et al., 1994).
Antimicrobial and Antifungal Activity
A recent study by Banoji et al. (2022) reported the synthesis of pyrazolyl-based anilines, showing significant antibacterial and antifungal activity. This study underscores the potential of methoxymethyl pyrazoles in developing new antimicrobial agents (Banoji et al., 2022).
Mechanism of Action
Target of Action
The primary targets of 3-(Methoxymethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that this compound interacts with its targets in a way that induces changes at the molecular level .
Biochemical Pathways
The biochemical pathways affected by this compound are yet to be determined. Current research is focused on identifying these pathways and understanding their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are currently being studied. Early research suggests that this compound may have significant effects at the cellular level, but more detailed studies are needed to fully understand these effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is an area of active research. Factors such as temperature, pH, and the presence of other compounds can potentially affect the activity of this compound .
Properties
IUPAC Name |
5-(methoxymethyl)-2-methyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-8-6(9)3-5(7-8)4-10-2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRRGZLIDLAYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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